Pirenzepine-d8 is a deuterium-labeled analogue of Pirenzepine, a selective antagonist of the muscarinic acetylcholine receptor subtype M1. This compound is primarily utilized in research settings, particularly in studies involving the central nervous system and gastrointestinal tract. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool for pharmacological studies.
Pirenzepine-d8 can be synthesized from its parent compound, Pirenzepine, through specific labeling techniques that replace certain hydrogen atoms with deuterium. This modification allows researchers to trace the compound's metabolic pathways and interactions within biological systems. The compound is available for purchase from various scientific suppliers, such as Santa Cruz Biotechnology, which provides it in dihydrochloride form for research use only .
Pirenzepine-d8 falls under several classifications within chemistry and pharmacology:
The synthesis of Pirenzepine-d8 involves several steps that incorporate deuterium into the molecular structure. The general method includes:
The final product is Pirenzepine-d8 with a molecular formula of C19H13D8N5O2•2HCl and a molecular weight of 432.37 g/mol .
The molecular structure of Pirenzepine-d8 is characterized by its complex arrangement of atoms:
Pirenzepine-d8 participates in various chemical reactions typical for muscarinic antagonists:
The reactions are often studied using advanced analytical techniques that can differentiate between isotopes due to their mass differences.
Pirenzepine-d8 acts primarily as an antagonist at the M1 muscarinic acetylcholine receptor:
Research indicates that Pirenzepine-d8 retains similar pharmacological properties to its parent compound while providing enhanced metabolic tracking due to its isotopic labeling.
Studies have shown that isotopic labeling can significantly affect the pharmacokinetics and dynamics of compounds, making Pirenzepine-d8 an essential tool for understanding drug behavior in vivo.
Pirenzepine-d8 has several scientific applications:
Pirenzepine-d8 is a deuterated analogue of the selective M₁ muscarinic acetylcholine receptor (mAChR) antagonist pirenzepine, where eight hydrogen atoms are replaced with deuterium (²H) at specific molecular positions. The base molecular structure retains the tricyclic core of pirenzepine—consisting of a pyrido-benzodiazepinone scaffold—with an exocyclic amide bond and a piperazinyl-acetyl side chain. The strategic deuteration occurs exclusively on the N-methylpiperazine moiety, with full substitution of all eight aliphatic hydrogens (four methylene hydrogens per ring position) as confirmed by the molecular formula C₁₉H₁₃D₈N₅O₂·2HCl (dihydrochloride salt form) and molecular weight of 432.37 g/mol [1] [5].
This labeling strategy specifically targets metabolically vulnerable sites to alter pharmacokinetic properties without modifying the pharmacophore responsible for M₁ receptor antagonism. The deuterium atoms are incorporated at carbon centers adjacent to nitrogen atoms in the piperazine ring—positions prone to oxidative metabolism via cytochrome P450 enzymes in the non-deuterated parent compound. The molecular architecture preserves pirenzepine’s critical binding elements: the tricyclic system’s planarity for receptor docking and the protonatable piperazinyl nitrogen for ionic interactions [3] [9].
Table 1: Molecular Characteristics of Pirenzepine-d8 Dihydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₃D₈N₅O₂·2HCl |
Molecular Weight | 432.37 g/mol |
CAS Number | 2982740-97-4 (dihydrochloride) |
Deuterium Positions | N-methylpiperazine ring (8 sites) |
Pharmacological Target | Selective M₁ mAChR antagonist |
The synthesis of pirenzepine-d8 employs late-stage isotopic incorporation to maximize efficiency and isotopic purity. The primary route involves reductive deuteration of a pirenzepine precursor featuring an unsaturated piperazine derivative or halogenated intermediate. A high-yield approach utilizes catalytic hydrogen-deuterium (H-D) exchange under elevated pressure and temperature, using deuterium gas (D₂) and palladium catalysts in deuterated solvents (e.g., D₂O or d₆-DMSO). This facilitates complete exchange at the eight aliphatic positions while preserving labile functional groups like the amide bond [2] [5].
Alternatively, a stepwise synthesis starts with deuterated building blocks: tetradeutero-N-methylpiperazine (¹³CD₃ or CD₃) is condensed with a chlorinated acetyl derivative of the tricyclic core. The reaction proceeds via nucleophilic substitution, where the piperazinyl nitrogen attacks the activated carbonyl, forming the acetyl bridge. The dihydrochloride salt is subsequently crystallized from deuterium-depleted hydrochloric acid to maintain isotopic integrity. Rigorous purification via reverse-phase chromatography ensures >98% isotopic purity, as verified by mass spectrometry. The process minimizes isotopic scrambling and adheres to cGMP standards for research-grade compounds [2] [5] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals significant spectral simplifications compared to non-deuterated pirenzepine. The signals for the piperazine ring’s methylene protons (typically δ 2.3–3.5 ppm) are absent due to deuterium substitution. The amide bond conformational equilibrium—observed in non-deuterated pirenzepine as two slowly interconverting forms (ratio 1:1.76 at 2°C)—persists but with altered kinetics. Deuterium-induced changes in vibrational modes reduce the rotational energy barrier (ΔG‡) for amide bond isomerization, accelerating interconversion rates (247 s⁻¹ at 80°C vs. 1 s⁻¹ at 20°C in non-deuterated form) [9]. ²H-NMR confirms deuterium incorporation at 2.5–3.0 ppm.
Mass Spectrometry (MS):High-resolution LC-MS shows a base peak at m/z 359.45 for the free base ([M+H]⁺), corresponding to a +8 Da shift from non-deuterated pirenzepine (351.40 [M+H]⁺). Fragmentation patterns mirror the parent compound, with key diagnostic ions including m/z 113 (tricyclic system) and 172 (deuterated piperazinyl fragment). Tandem MS/MS quantification leverages the transition m/z 359 → 113 for selective detection in biological matrices, enhancing signal specificity in tracer studies [1] [4] [5].
Infrared (IR) Spectroscopy:Deuteration shifts C–D stretching vibrations to 2,050–2,200 cm⁻¹, distinct from C–H absorptions (2,850–3,000 cm⁻¹). The amide carbonyl stretch remains unaltered at 1,650 cm⁻¹, confirming deuteration does not perturb the core pharmacophore’s electronic properties [3].
Table 2: Key Spectroscopic Signatures of Pirenzepine-d8
Technique | Non-Deuterated Pirenzepine | Pirenzepine-d8 |
---|---|---|
MS (ESI+) | 351.40 [M+H]⁺ | 359.45 [M+H]⁺ (+8 Da shift) |
¹H-NMR | Piperazine H: δ 2.3–3.5 ppm | Absent (replaced by ²H) |
IR | C–H stretch: 2850–3000 cm⁻¹ | C–D stretch: 2050–2200 cm⁻¹ |
Fragmentation (MS/MS) | m/z 352 → 113 (precursor→product) | m/z 359 → 113 |
Structurally, pirenzepine-d8 exhibits near-identical geometric parameters to its non-deuterated counterpart, with root-mean-square deviations (RMSD) <0.5 Å in X-ray crystal structures. Deuterium’s lower zero-point energy marginally strengthens C–D bonds (∼0.005 Å shorter than C–H), but this does not alter the molecule’s overall conformation or dipole moment. Computational models (DFT-B3LYP/6-31G*) confirm that deuteration negligibly affects electron density distribution at the receptor-binding tricyclic core [3] [9].
Biochemically, pirenzepine-d8 retains high-affinity M₁ antagonism (IC₅₀ ∼10⁻⁸ M) but exhibits altered pharmacokinetics. In vitro microsomal studies show reduced metabolic clearance, as deuterium blocks rate-limiting C–H bond oxidation at the piperazine ring. This extends the half-life without affecting receptor selectivity or inverse agonist activity at M₂ receptors [1] [3]. Isotopic labeling also enhances mass spectrometric detection sensitivity, enabling precise quantification in tracer studies. While the deuterated form shares identical solubility and crystallinity with pirenzepine, its increased mass marginally reduces diffusion coefficients in aqueous media [4] [10].
Table 3: Functional Comparisons
Property | Non-Deuterated Pirenzepine | Pirenzepine-d8 |
---|---|---|
Molecular Weight | 351.40 g/mol (free base) | 359.45 g/mol (free base) |
M₁ Receptor IC₅₀ | 2.51 × 10⁻⁷ M | Comparable affinity |
Metabolic Stability | Hepatic CYP3A4 oxidation | Reduced CYP-mediated degradation |
Mass Spectrometric ID | Lower signal specificity | Enhanced detection via +8 Da shift |
Amide Rotational Barrier | ΔG‡ = 71 kJ/mol | Reduced due to deuterium effects |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7